molecular formula C18H18BClO3 B13122228 2-(7-Chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(7-Chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13122228
M. Wt: 328.6 g/mol
InChI Key: IZRJPVJJVUYLKW-UHFFFAOYSA-N
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Description

2-(7-Chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic organic compounds with a furan ring fused to two benzene rings. This specific compound is characterized by the presence of a chlorine atom on the dibenzofuran moiety and a dioxaborolane group, which is a boron-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through various methods, including the cyclization of biphenyl derivatives or the oxidative coupling of phenols.

    Formation of the Dioxaborolane Group: The dioxaborolane group can be introduced through a reaction between a boronic acid derivative and a suitable diol under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(7-Chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the dibenzofuran ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the boron center, leading to the formation of boronic acids or boronates.

    Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, sodium periodate).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

    Coupling Reactions: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene).

Major Products

    Substitution: Substituted dibenzofuran derivatives.

    Oxidation: Boronic acids or boronates.

    Coupling: Biaryl compounds.

Scientific Research Applications

2-(7-Chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(7-Chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(7-Chlorodibenzo[b,d]furan-1-yl)-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine: Another dibenzofuran derivative with different substituents, used in materials science and pharmaceuticals.

    4-Chlorodibenzo[b,d]furan: A simpler chlorinated dibenzofuran, used as an intermediate in organic synthesis.

Properties

Molecular Formula

C18H18BClO3

Molecular Weight

328.6 g/mol

IUPAC Name

2-(7-chlorodibenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H18BClO3/c1-17(2)18(3,4)23-19(22-17)14-7-5-6-13-12-9-8-11(20)10-15(12)21-16(13)14/h5-10H,1-4H3

InChI Key

IZRJPVJJVUYLKW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=C(O3)C=C(C=C4)Cl

Origin of Product

United States

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